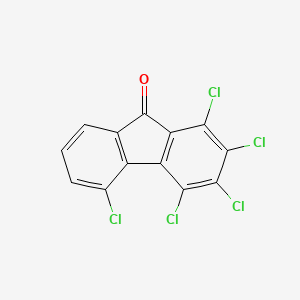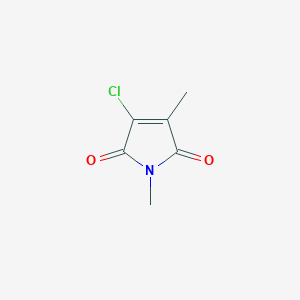
3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with appropriate chlorinated precursors under controlled conditions. One common method includes the use of maleic anhydride and chlorinated acetophenone derivatives, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different reduced forms of the pyrrole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various functionalized pyrrole derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
Maleimide: Another pyrrole-2,5-dione derivative with distinct applications in polymer chemistry and bioconjugation.
Uniqueness
3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its specific chlorine substitution, which imparts distinct reactivity and potential applications compared to other pyrrole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
90492-15-2 |
|---|---|
Fórmula molecular |
C6H6ClNO2 |
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
3-chloro-1,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(7)6(10)8(2)5(3)9/h1-2H3 |
Clave InChI |
CSFQBRFTVLTZDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C1=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
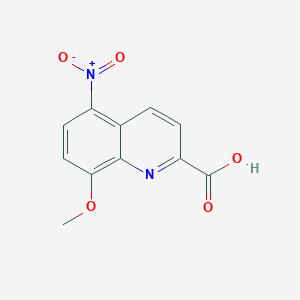
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
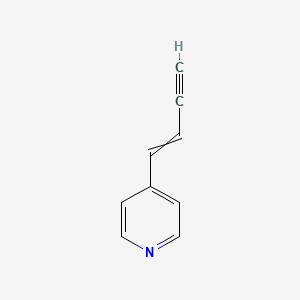
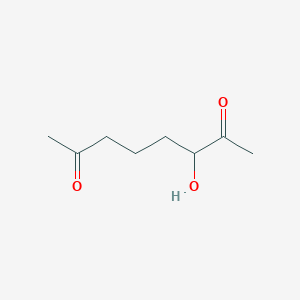
![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
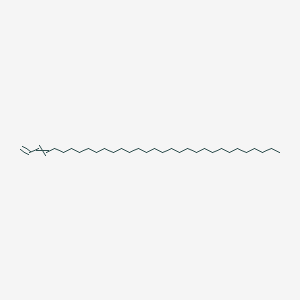

![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)


![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
